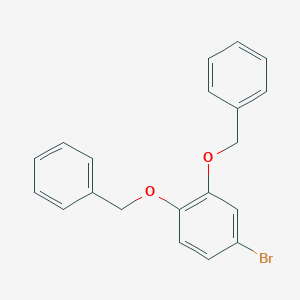

1,2-Bis(benzyloxy)-4-bromobenzene

Vue d'ensemble

Description

“1,2-Bis(benzyloxy)benzene” is a chemical compound with the molecular formula C20H18O2 . It has an average mass of 290.356 Da and a monoisotopic mass of 290.130676 Da .

Synthesis Analysis

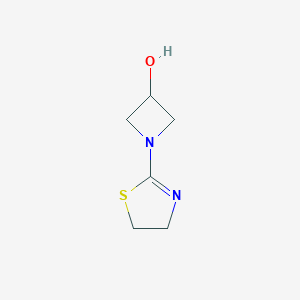

While specific synthesis methods for “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, there are general methods for synthesizing similar compounds. For instance, the reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

Molecular Structure Analysis

The molecular structure of “1,2-Bis(benzyloxy)benzene” consists of a benzene ring with two benzyloxy groups attached at the 1 and 2 positions . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 424.9±25.0 °C at 760 mmHg, and a flash point of 163.9±22.7 °C .

Chemical Reactions Analysis

While specific chemical reactions involving “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, similar compounds can undergo a variety of reactions. For example, pinacol boronic esters can undergo catalytic protodeboronation . Additionally, compounds with benzyloxy groups can undergo hydrogenation, nucleophilic substitution, acid-catalyzed hydrolysis, Friedel-Crafts acylation or alkylation, oxidation, reduction, and debenzylation .

Physical And Chemical Properties Analysis

“1,2-Bis(benzyloxy)benzene” has a molar refractivity of 88.6±0.3 cm3, a polar surface area of 18 Å2, a polarizability of 35.1±0.5 10-24 cm3, a surface tension of 43.5±3.0 dyne/cm, and a molar volume of 258.8±3.0 cm3 . It also has a #Rule of 5 Violations of 1 and 6 freely rotating bonds .

Applications De Recherche Scientifique

1. Base-catalyzed Diborylation of Alkynes

- Summary of Application: This compound is used in the synthesis of cis-1,2-bis(boryl)alkenes. The process is efficient, transition-metal free, and practical .

- Methods of Application: The process involves the use of a catalytic amount of K2CO3 under mild conditions. Tetrasubstituted alkenes and phenanthrene derivatives are constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .

- Results or Outcomes: The process results in the formation of cis-bis(boryl)alkenes from various alkynes .

2. Benzylic Oxidations and Reductions

- Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “1,2-Bis(benzyloxy)-4-bromobenzene”, are activated toward free radical attack .

- Methods of Application: This activation is reflected in the susceptibility of alkyl side-chains to oxidative degradation .

- Results or Outcomes: The process results in the oxidative degradation of alkyl side-chains .

3. Synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid

- Summary of Application: “1,2-Bis(benzyloxy)-4-bromobenzene” is used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The process results in the formation of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .

4. Synthesis of Bis-(meso-4-methoxyphenyl)-Benziporphyrin and Its Pd-Metal Complex

- Summary of Application: This compound is used in the synthesis of bis-(meso-4-methoxyphenyl)-benziporphyrin and its Pd-metal complex .

- Methods of Application: The synthesis involves reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .

- Results or Outcomes: The process results in the formation of bis-(meso-4-methoxyphenyl)-benziporphyrin .

5. Synthesis of 1,2-Dibenzyloxyethane

- Summary of Application: “1,2-Bis(benzyloxy)-4-bromobenzene” is used in the synthesis of 1,2-dibenzyloxyethane .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The process results in the formation of 1,2-dibenzyloxyethane .

6. Catalytic Protodeboronation of Pinacol Boronic Esters

- Summary of Application: This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

- Methods of Application: The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved utilizing a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes: The process results in the formation of formal anti-Markovnikov alkene hydromethylation .

7. Synthesis of Borinic Acid Derivatives

- Summary of Application: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application: The main strategies to build up borinic acids rely either on the addition of … .

- Results or Outcomes: The process results in the formation of diarylborinic acids and their four-coordinated analogs .

Orientations Futures

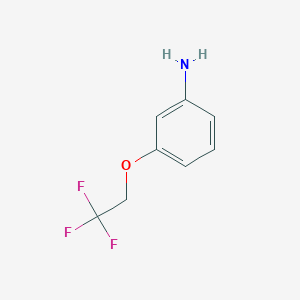

While specific future directions for “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, similar compounds have been used in the design of functional materials and chemical sensors . They also exhibit important biological properties, including antibacterial, anticancer, and antiviral activities . These properties have spurred the development of novel therapeutic agents for drug discovery .

Propriétés

IUPAC Name |

4-bromo-1,2-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAPEDPREBPULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461080 | |

| Record name | 1,2-Bis(benzyloxy)-4-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(benzyloxy)-4-bromobenzene | |

CAS RN |

634922-10-4 | |

| Record name | 1,2-Bis(benzyloxy)-4-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)